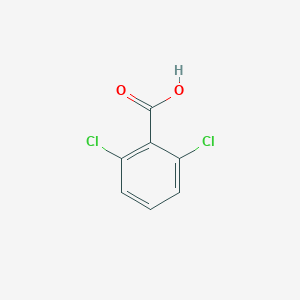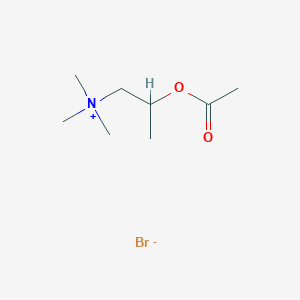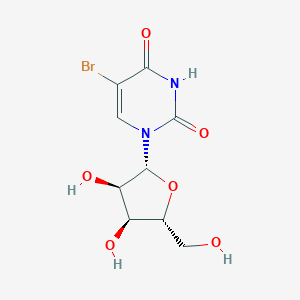
5-Bromouridina
Descripción general
Descripción
La 5-Bromouridina es un derivado de la uridina con un sustituyente bromo en el quinto carbono. Es un análogo de nucleósido que se incorpora al ARN y puede detectarse inmunocitoquímicamente y analizarse mediante citometría. Se sabe que este compuesto causa daño al ADN a través de la sustitución de bases y aumenta el número de mutaciones .
Aplicaciones Científicas De Investigación
La 5-Bromouridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en la síntesis de otros análogos de nucleósidos.
Biología: Incorporado al ARN para estudiar la síntesis y degradación del ARN.
Medicina: Utilizado en estudios relacionados con la investigación del cáncer y la expresión genética.
Industria: Employed in the production of diagnostic tools and research reagents
Mecanismo De Acción
La 5-Bromouridina ejerce sus efectos al incorporarse al ARN en lugar de la uridina. Esta incorporación puede provocar sustituciones de bases durante la síntesis de ARN, provocando mutaciones. El compuesto también puede interferir con el empalme y la estabilidad del ARN, afectando la expresión genética y las funciones celulares .
Análisis Bioquímico
Biochemical Properties
5-Bromouridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .
Cellular Effects
5-Bromouridine is incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry . It causes DNA damage through base substitution and increases the number of mutations . It has been found to decrease the viability of certain cell types .
Molecular Mechanism
The molecular mechanism of 5-Bromouridine involves its incorporation into RNA, where it causes DNA damage through base substitution and increases the number of mutations . This can lead to changes in gene expression and potentially impact cellular function .
Temporal Effects in Laboratory Settings
5-Bromouridine has been used to detect the half-life of RNA molecules . In a method called 5’-bromo-uridine immunoprecipitation chase-deep sequencing analysis (BRIC-seq), 5’-bromouridine is used to label RNA and enable the measurement of RNA levels over time .
Metabolic Pathways
As a purine nucleoside analog, it is likely to be involved in nucleotide metabolism .
Subcellular Localization
Given its incorporation into RNA, it is likely to be found in the nucleus where transcription occurs
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La 5-Bromouridina puede sintetizarse mediante la bromación de la uridina. El proceso implica la reacción de la uridina con bromo en presencia de un solvente adecuado. La reacción normalmente ocurre a temperatura ambiente y da como resultado la sustitución de un átomo de hidrógeno en el quinto carbono de la uridina con un átomo de bromo .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final generalmente se purifica mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 5-Bromouridina experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales.
Reacciones de Oxidación y Reducción: Estas reacciones pueden modificar la porción de uridina.
Hidrólisis: El compuesto puede hidrolizarse en condiciones ácidas o básicas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.
Oxidación: Reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Principales Productos Formados
Sustitución: Diversos derivados de uridina sustituidos.
Oxidación: Productos de uridina oxidados.
Reducción: Derivados de uridina reducidos.
Comparación Con Compuestos Similares
Compuestos Similares
Bromodesoxiuridina: Un análogo de nucleósido sintético similar a la 5-Bromouridina pero utilizado principalmente en estudios de ADN.
5-Bromouracilo: Otro derivado bromado del uracilo, utilizado como mutágeno experimental.
Unicidad
La this compound es única en su capacidad de incorporarse al ARN, lo que la convierte en una herramienta valiosa para estudiar el metabolismo y la función del ARN. Su capacidad de causar mutaciones a través de la sustitución de bases también la diferencia de otros análogos de nucleósidos .
Propiedades
IUPAC Name |
5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIRQJZCNVMCW-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317210 | |
| Record name | 5-Bromouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-75-5 | |
| Record name | 5-Bromouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEY8PG1BRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Compatibility: BrU can be used in conjunction with other labeling methods, enabling multi-parametric analyses. [, ]
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is used to separate and quantify 5-Bromouridine and its metabolites. []
- Mass spectrometry (MS): MS-based methods offer high sensitivity and specificity for analyzing 5-Bromouridine. []
- Immunofluorescence Microscopy: Immunofluorescence microscopy, using antibodies specific to BrU, allows for the visualization of BrU-labeled RNA in cells and tissues. [, ]
- Flow Cytometry: Flow cytometry, combined with BrU labeling and antibody staining, enables the quantification of RNA synthesis at the single-cell level. []
Q1: What resources are available for researchers working with 5-Bromouridine?
A1: Several resources support researchers using 5-Bromouridine:
Q2: What are some significant milestones in the research and application of 5-Bromouridine?
A2: Key milestones in 5-Bromouridine research include:
- Early Synthesis and Characterization: The initial synthesis and characterization of 5-Bromouridine in the mid-20th century paved the way for its use in research. []
- Applications in RNA Research: The recognition of 5-Bromouridine's photoreactivity led to its widespread adoption as a tool for studying RNA structure, function, and interactions. [, , , ]
- Development of Sensitive Detection Methods: Advancements in analytical techniques, such as immunofluorescence microscopy and flow cytometry, significantly enhanced the sensitivity and versatility of 5-Bromouridine-based assays. [, , ]
- Materials Science & Nanotechnology: Researchers are exploring the use of 5-Bromouridine-modified oligonucleotides in materials science, particularly for developing biosensors and nanomaterials. []
- Biophysics & Computational Biology: 5-Bromouridine has been instrumental in biophysical studies of RNA structure and dynamics, aided by computational modeling and simulations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


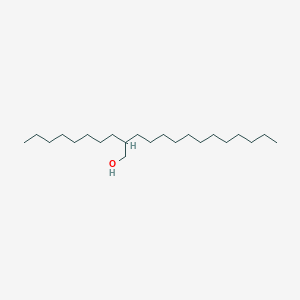
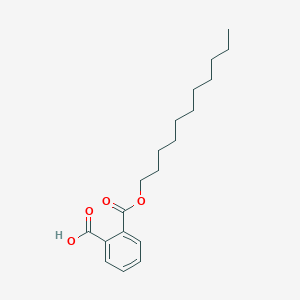
![Benzo[b]thiophen-2(3H)-one](/img/structure/B41337.png)
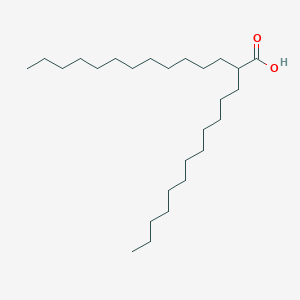

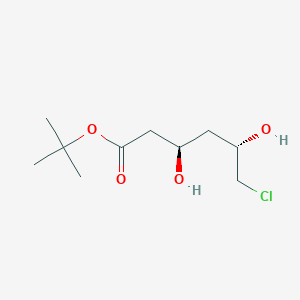
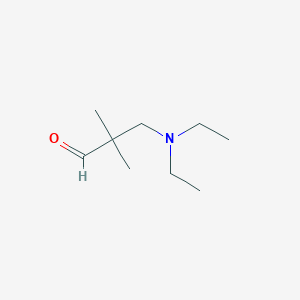
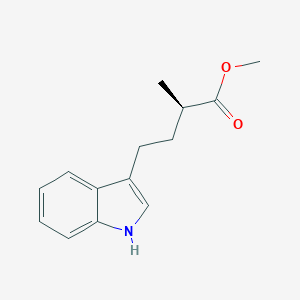
![5H-Dibenzo[a,d]cycloheptene](/img/structure/B41351.png)
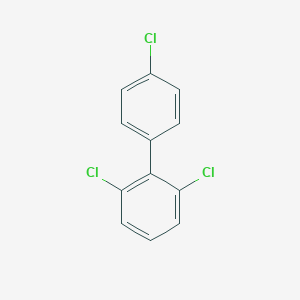
![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
